N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS No.: 716365-26-3
Cat. No.: VC4708602
Molecular Formula: C20H17N3O4S2
Molecular Weight: 427.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 716365-26-3 |
|---|---|
| Molecular Formula | C20H17N3O4S2 |
| Molecular Weight | 427.49 |
| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C20H17N3O4S2/c1-23(2)29(25,26)15-9-7-13(8-10-15)19(24)22-20-21-16(12-28-20)18-11-14-5-3-4-6-17(14)27-18/h3-12H,1-2H3,(H,21,22,24) |
| Standard InChI Key | WPLDGUKQKSYDCD-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Introduction
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound featuring a complex molecular structure that integrates benzofuran, thiazole, and sulfonamide functional groups. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities. Its design reflects the growing interest in heterocyclic compounds for drug discovery.
Synthesis
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves multi-step reactions combining benzofuran derivatives, thiazole precursors, and sulfonamide reagents. While specific methods for this compound are not directly available in the literature, the following general steps are inferred based on similar compounds:
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Formation of Thiazole Core:
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React a substituted acetophenone with thiourea under acidic or basic conditions to form a thiazole ring.
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Introduction of Benzofuran Moiety:
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Couple benzofuran derivatives with the thiazole intermediate using electrophilic aromatic substitution or cross-coupling reactions.
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Attachment of Sulfonamide Group:
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Introduce the dimethylsulfamoyl group via sulfonyl chloride derivatives under basic conditions.
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These steps typically require purification techniques such as recrystallization or chromatography to isolate the final product.
Biological Significance
The compound's structural features suggest potential bioactivity:
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Antimicrobial Activity:
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Sulfonamide groups are known inhibitors of bacterial dihydropteroate synthase, targeting folate biosynthesis pathways.
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Anticancer Potential:
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Benzofuran and thiazole moieties have been associated with cytotoxic effects against cancer cell lines.
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Further studies are required to confirm these activities through in vitro and in vivo assays.
Research Findings on Related Compounds
While specific data for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unavailable, studies on structurally similar compounds provide insights:
| Compound Class | Activity | Reference |
|---|---|---|
| Thiazole-based derivatives | Antimicrobial and anticancer | |
| Benzofuran-thiazole hybrids | Cytotoxicity against breast cancer cell lines | |
| Sulfonamides | Broad-spectrum antimicrobial |
Future Directions
To unlock the full potential of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide:
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Spectroscopic Characterization: Perform NMR, IR, and mass spectrometry to confirm its structure.
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Biological Screening: Evaluate antimicrobial and anticancer properties using standard assays.
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Molecular Docking Studies: Simulate interactions with biological targets to understand its mechanism of action.
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